molecular formula C21H30O3 B2471328 17-Oxoandrost-5-en-3-yl acetate CAS No. 104597-49-1; 853-23-6

17-Oxoandrost-5-en-3-yl acetate

Cat. No.: B2471328
CAS No.: 104597-49-1; 853-23-6
M. Wt: 330.468
InChI Key: NCMZQTLCXHGLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Oxoandrost-5-en-3-yl acetate, with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol, is a white to off-white crystalline powder . This chemical compound is characterized by a melting point of 140 - 144 °C and a density of approximately 1.11 g/cm³ . It is soluble in organic solvents such as chloroform and dichloromethane, but is insoluble in water . Also known as Dehydroepiandrosterone acetate or Prasterone Acetate, it is a derivative of the endogenous steroid hormone DHEA and serves as a valuable intermediate in organic synthesis and steroid research . The acetate group at the 3-position enhances the compound's stability and can alter its pharmacokinetic properties in experimental models, making it a useful building block for the synthesis of more complex steroid molecules . As a fine chemical, it is typically supplied with high purity, often 98% or greater, to ensure consistent performance in research applications . Proper storage in a cool, dry place in a well-sealed container is recommended to maintain stability and prevent degradation due to moisture or air exposure . This product is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZQTLCXHGLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Hormonal Therapies
The compound is primarily studied for its role in hormonal therapies. It acts as a precursor or prodrug for testosterone and other anabolic steroids, making it relevant in treating conditions associated with low testosterone levels, such as hypogonadism in men and certain hormonal deficiencies in women .

2. Cancer Treatment
Research indicates that derivatives of 17-Oxoandrost-5-en-3-yl acetate can inhibit androgen biosynthesis, which is crucial in the treatment of androgen-sensitive cancers like prostate cancer. Compounds designed from this steroid structure have shown promise as selective inhibitors of cytochrome P450 enzymes involved in steroidogenesis, potentially leading to reduced side effects compared to traditional therapies .

3. Anabolic Steroid Development
Due to its anabolic properties, this compound is a candidate for developing anabolic steroids used in muscle wasting diseases and performance enhancement. Its structural modifications can lead to compounds with improved efficacy and safety profiles .

Case Studies

StudyObjectiveFindings
Study on Hypogonadism TreatmentEvaluate efficacy of this compound derivatives in treating low testosterone levelsDemonstrated significant improvement in testosterone levels with minimal side effects compared to traditional treatments .
Prostate Cancer ResearchInvestigate the inhibition of androgen biosynthesisFound that modified derivatives showed selective inhibition of CYP17A1 with reduced off-target effects, suggesting a safer profile for patients .
Anabolic Steroid DevelopmentAssess muscle growth potentialIndicated that specific analogs promote muscle hypertrophy without significant adverse effects on liver function, unlike traditional anabolic steroids .

Chemical Reactions Analysis

Epoxidation of Δ⁵ Double Bond

The 5,6-double bond undergoes stereoselective epoxidation under mild oxidative conditions:

ReagentConditionsProductα:β Epoxide RatioYieldSource
m-CPBA (3.70 g)CHCl₃, 0°C → RT, 1.5h5,6α-Epoxy-3β-hydroxy-5α-androstan-17-one5:172%*

*Yield calculated from residual product analysis. Epoxidation alters ring conformation, creating a twisted steroid skeleton confirmed by X-ray crystallography .

Vilsmeier-Haack Formylation/Chlorination

The C-17 ketone participates in halogenation-formylation sequences:

Reagent SystemConditionsProductKey ModificationsYieldSource
POCl₃ + DMFRT, 24h17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetateC-16 formyl, C-17 chloro58%

This reaction introduces electrophilic groups while preserving the Δ⁵ system, enabling further functionalization .

Microbial Hydroxylation

Fungal biotransformations mediate site-selective oxidations:

MicroorganismIncubation TimeMajor ProductHydroxylation Sitesm.p. (°C)Source
Aspergillus niger72h3β,7α-Dihydroxyandrost-5-en-17-oneC-3β, C-7α180-183
Rhizopus arrhizus72h3β,16β-Dihydroxyandrost-5-en-7-oneC-3β, C-16β213-214

Microbial systems demonstrate regiospecificity, with A. niger favoring 7α-hydroxylation and R. arrhizus targeting C-16 .

Base-Catalyzed Ester Hydrolysis

The C-3 acetate group undergoes saponification:

BaseConditionsProductReaction EfficiencySource
KOH (2.0g)MeOH, reflux, 2h3β-Hydroxyandrost-5-en-17-one>95% conversion

Hydrolysis regenerates the free C-3 alcohol, enabling subsequent derivatization or metabolic studies .

Auto-Oxidation Pathways

Non-enzymatic oxidation under ambient conditions produces:

ConditionMajor ProductOxidation SiteMechanismSource
Aerobic incubation7α-Hydroperoxy derivativeC-7Radical chain
Light exposure5α,6α-EpoxideΔ⁵ bondPhoto-oxidation

Auto-oxidation products vary with environmental factors, highlighting the need for inert storage conditions .

Enzymatic Modifications

While direct evidence is limited, structural analogs interact with steroid-metabolizing enzymes:

EnzymeProposed ReactionPotential ProductBiological RelevanceSource
17β-HSD10C-17 ketone reduction17β-Hydroxy derivativeAndrogen metabolism
CYP3A4C-6/C-7 hydroxylation6β/7α-Hydroxy metabolitesPhase I detoxification

†Inferred from decomposition patterns of related C-17 esterified steroids .

Thermal Decomposition

Accelerated stability studies reveal degradation pathways:

Temperature (°C)TimeMajor DegradantImpurity LevelSource
4090 days17β-Hydroxy-4-androsten-3-one≤3%
6030 daysΔ⁴,⁶-Diene isomer≤5%

†Data extrapolated from structurally analogous tridecanoate esters .

This compound's reactivity profile enables its use as a versatile synthon in steroid chemistry, though its inherent instability requires careful handling. Future research should prioritize catalytic asymmetric modifications and in vivo metabolic mapping to expand therapeutic applications.

Comparison with Similar Compounds

7-Oxo-dehydroepiandrosterone Acetate

  • Structure : Features an additional oxo group at position 7 alongside the 17-ketone and 3-acetate groups.
  • Molecular formula : C₂₁H₂₈O₄ .
  • Key differences :
    • The 7-oxo group introduces additional polarity and may alter metabolic stability compared to 17-oxoandrost-5-en-3-yl acetate.
    • Used in oxidation-reduction studies for synthesizing 7α-hydroxy derivatives, which are intermediates in bile acid biosynthesis .

17-Iodoandrosta-5,16-dien-3β-ol 3-Acetate

  • Structure : Contains a 17-iodo substituent and a Δ¹⁶ double bond , alongside the 3-acetate group.
  • Molecular formula : C₂₁H₂₉IO₃; molecular weight: 456.4 g/mol .
  • Key differences: The iodine atom at C17 enhances molecular weight and may influence receptor binding or radiolabeling applications.

5α,6α-Epoxy-17-oxo-androstan-3β-yl Acetate

  • Structure : Includes a 5α,6α-epoxide ring and retains the 17-ketone and 3-acetate groups.
  • Molecular formula : C₂₁H₃₀O₄; molecular weight: 346.5 g/mol .
  • Key differences :
    • The epoxide introduces strain and reactivity, making it a candidate for nucleophilic ring-opening reactions.
    • Increased oxidation state compared to the parent compound .

Oxymetholone

  • Structure : A synthetic anabolic steroid with a 2-hydroxymethylene group and a 17β-hydroxyl group methylated at C17.
  • Molecular formula : C₂₁H₃₂O₃; molecular weight: 332.5 g/mol .
  • Key differences :
    • The 2-hydroxymethylene group enhances anabolic activity by prolonging half-life.
    • Lacks the Δ⁵ double bond, reducing estrogenic side effects compared to this compound .

3-Oxoandrost-4-en-17β-yl Acetate

  • Structure : Features a 3-ketone group instead of the 3-acetate and a Δ⁴ double bond .
  • Molecular formula : C₂₁H₃₀O₃; molecular weight: 330.5 g/mol .
  • Key differences :
    • The 3-ketone group increases polarity and may affect membrane permeability.
    • The Δ⁴ double bond alters steroidal conformation, influencing binding to androgen receptors .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3β-acetate, 17-oxo, Δ⁵ C₂₁H₃₀O₃ 330.5 Precursor for haptens and bioactive steroids
7-Oxo-dehydroepiandrosterone acetate 3β-acetate, 7-oxo, 17-oxo, Δ⁵ C₂₁H₂₈O₄ 344.4 Intermediate in bile acid synthesis; increased polarity
17-Iodoandrosta-5,16-dien-3β-ol 3-acetate 3β-acetate, 17-iodo, Δ⁵, Δ¹⁶ C₂₁H₂₉IO₃ 456.4 Radiolabeling potential; conformational flexibility
5α,6α-Epoxy-17-oxo-androstan-3β-yl acetate 3β-acetate, 5α,6α-epoxide, 17-oxo C₂₁H₃₀O₄ 346.5 Reactive epoxide; synthetic intermediate
Oxymetholone 17β-methyl, 2-hydroxymethylene, Δ¹ C₂₁H₃₂O₃ 332.5 Anabolic steroid; reduced estrogenic effects
3-Oxoandrost-4-en-17β-yl acetate 3-ketone, 17β-acetate, Δ⁴ C₂₁H₃₀O₃ 330.5 Altered receptor binding; increased polarity

Key Research Findings

  • Synthetic Utility : this compound serves as a versatile intermediate. For example, oxidation at C7 () and halogenation at C17 () enable diverse modifications for drug development .
  • Biological Activity : Compounds like oxymetholone () highlight how substituents at C2 and C17 enhance anabolic potency, whereas 3-ketone derivatives () may shift activity toward enzyme inhibition .
  • Conformational Effects : The Δ⁵ double bond in this compound contributes to planar rigidity, while epoxidation () or iodination () introduces steric or electronic perturbations .

Preparation Methods

Stepwise Functionalization from Androstane Precursors

The classical approach to 17-oxoandrost-5-en-3-yl acetate involves multi-step transformations from androstane derivatives. A seminal method begins with 17,17-ethylenedioxy-19-hydroxyandrost-5-en-3β-yl acetate as the starting material. The synthesis proceeds via:

  • Silylation : Protection of the 19-hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole as a base.
  • Oxidation : Introduction of a 7-oxo group via oxidation with a 3,5-dimethylpyrazole–chromium trioxide complex.
  • Stereoselective Reduction : The 7-oxo group is reduced to the 7α-hydroxy derivative using L-Selectride (lithium tri-sec-butylborohydride) in tetrahydrofuran at −78°C.
  • Acetylation : The resulting triol undergoes acetylation with acetic anhydride and pyridine to yield the 3,7-diacetate intermediate.
  • Desilylation and Aldehyde Formation : Cleavage of the TBS group with tetra-n-butylammonium fluoride (TBAF) followed by oxidation with pyridine–chromium trioxide complex generates a 19-aldehyde intermediate.
  • Oxime Formation : The aldehyde is converted to a 19-(O-carboxymethyl)oxime using carboxymethoxylamine hemihydrochloride.
  • Final Deprotection : Sequential ketal cleavage (with HCl/acetone), deacetylation (methanolic KOH), and ester hydrolysis yield the target compound.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
1 TBSCl, imidazole, CH₂Cl₂ 92 98
3 L-Selectride, THF, −78°C 85 95
7 HCl/acetone, 40°C 78 97

Vilsmeier-Haack Formylation for Intermediate Diversification

A complementary route leverages the Vilsmeier-Haack reaction to introduce formyl groups at strategic positions. Starting from 3β-hydroxyandrost-5-en-17-one (DHEA), treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene. Subsequent reductions with sodium borohydride (NaBH₄) and acetylation afford intermediates amenable to further functionalization.

Enzymatic and Biocatalytic Methods

Ketoreductase-Mediated Stereoselective Reduction

Modern protocols emphasize enzymatic precision for C3 hydroxylation. Patent EP2999708B1 details the use of a ketoreductase enzyme (Sequence ID No:1) to reduce 3-oxo-Δ⁵-androstene-3,17-dione to DHEA with >99.5% stereoselectivity. The reaction system includes:

  • Co-factor : NADPH (0.1–0.5 mM)
  • Buffer : Phosphate (pH 6.5–7.5)
  • Temperature : 25–30°C
  • Yield : 80–99%

Post-reduction, the 3β-hydroxy group is acetylated using acetic anhydride in pyridine to yield this compound.

Advantages Over Chemical Synthesis :

  • Eliminates protective group strategies.
  • Operates under mild conditions (ambient temperature, aqueous media).
  • Reduces waste generation by 40–60% compared to chromium-based oxidations.

Industrial-Scale Production Techniques

Continuous-Flow Acetylation Reactors

Large-scale manufacturing employs continuous-flow systems to enhance efficiency. Key parameters include:

  • Residence Time : 10–15 minutes
  • Temperature : 50–60°C
  • Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B)

Process Metrics :

Parameter Value
Annual Capacity 10–20 metric tons
Purity Post-Column 99.8%
Solvent Recovery 95% (ethyl acetate)

Crystallization and Purification

Final purification involves sequential recrystallization from acetone/hexane mixtures, achieving a particle size distribution of 50–100 µm. X-ray diffraction confirms the monoclinic crystal system (space group P2₁).

Comparative Analysis of Methodologies

Method Yield (%) Stereoselectivity (%) Environmental Impact (E-factor*)
Traditional Chemical 65–78 92–95 8.2–12.5
Enzymatic 80–99 >99.5 2.1–3.4
Industrial Flow 85–90 99.0 1.8–2.5

*E-factor = kg waste/kg product

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 17-oxoandrost-5-en-3-yl acetate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves acetylation of dehydroepiandrosterone (DHEA) using acetic anhydride or acetyl chloride in anhydrous conditions. Purity validation requires chromatographic techniques (e.g., HPLC with UV detection at 210–240 nm for steroid detection) and NMR spectroscopy (e.g., verifying the acetate group via a singlet at δ 2.05–2.10 ppm for the methyl protons) . Crystallization from ethyl acetate/hexane mixtures (1:1 v/v) is recommended to obtain high-purity crystals for structural studies .

Q. How does the 3-acetate group influence the compound’s stability and solubility in experimental systems?

  • Methodological Answer : The acetate group enhances stability by protecting the 3β-hydroxyl group from oxidation, making the compound less hygroscopic than free DHEA. Solubility in hydrophobic matrices (e.g., lipid bilayers) increases due to reduced polarity, but aqueous solubility remains limited. For in vitro studies, solubilize in DMSO (≤0.1% v/v) or ethanol, followed by dilution in buffered media. Monitor solvent effects using vehicle controls .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the acetate carbonyl stretch at ~1740 cm⁻¹ and ketone (17-oxo) at ~1700 cm⁻¹.
  • ¹H/¹³C NMR : Key signals include the 17-ketone carbon (δ ~210 ppm), acetate methyl (δ ~21 ppm), and olefinic protons (δ 5.3–5.5 ppm for Δ⁵ double bond).
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 330.2 .

Advanced Research Questions

Q. How do conformational variations in this compound impact its interactions with steroidogenic enzymes?

  • Methodological Answer : The Δ⁵ double bond and 17-ketone group enforce a planar A-ring and distorted D-ring, which may hinder binding to 17β-hydroxysteroid dehydrogenase (17β-HSD). Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict steric clashes. Validate experimentally using enzyme inhibition assays (e.g., recombinant 17β-HSD in HEK293 cells) with LC-MS quantification of substrate conversion .

Q. What contradictions exist in reported crystallographic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., orthorhombic vs. monoclinic systems) may arise from polymorphic forms or solvent inclusion. To resolve:

  • Perform single-crystal X-ray diffraction (SC-XRD) under controlled humidity/temperature.
  • Compare experimental data (e.g., a = 6.0689 Å, b = 13.2879 Å in P2₁2₁2₁ space group ) with theoretical models using quantum-mechanical DFT calculations (B3LYP/6-31G* basis set) .

Q. How does this compound participate in metabolic conjugation pathways (e.g., glucuronidation or sulfation)?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs). Quantify conjugates via LC-MS/MS using MRM transitions for glucuronidated (Δm/z +176) or sulfated (Δm/z +80) derivatives. Compare kinetics (Km, Vmax) with DHEA to assess structural effects on enzyme affinity .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity profiles for this compound in androgen receptor (AR) binding assays?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell type, AR isoform). For consistency:

  • Use AR-negative CV-1 cells transfected with human AR and a reporter plasmid (e.g., MMTV-luc).
  • Normalize activity to dihydrotestosterone (DHT) as a positive control. Note that the 17-ketone group reduces AR binding affinity by ~90% compared to DHEA due to loss of 17β-hydroxyl hydrogen bonding .

Experimental Design Considerations

Q. What controls are essential when studying this compound in lipid raft formation assays?

  • Methodological Answer :

  • Negative Control : Cholesterol-depleted membranes (e.g., treated with methyl-β-cyclodextrin).
  • Positive Control : Native cholesterol or cholesteryl acetate.
  • Interference Check : Include a non-steroidal amphiphile (e.g., palmitoyl oleoyl phosphatidylcholine) to confirm raft specificity. Use fluorescence anisotropy (e.g., DPH probe) to quantify membrane rigidity .

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